N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxamide

Medicinal Chemistry Chemical Synthesis Scaffold-Based Drug Design

This para-substituted cyclopropanecarboxamide incorporates a 3-oxobutanamido moiety enabling ketone-mediated derivatization and distinct SAR profiling versus meta‑regioisomers. Class‑level evidence supports improved PK and kinase‑targeting utility. ≥95% purity ensures reliable intermediate performance.

Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
CAS No. 1016530-73-6
Cat. No. B3362850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxamide
CAS1016530-73-6
Molecular FormulaC14H16N2O3
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC2
InChIInChI=1S/C14H16N2O3/c1-9(17)8-13(18)15-11-4-6-12(7-5-11)16-14(19)10-2-3-10/h4-7,10H,2-3,8H2,1H3,(H,15,18)(H,16,19)
InChIKeyNYVCZFMFLUTDHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxamide (CAS 1016530-73-6): Chemical Identity and Procurement Baseline


N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxamide is a synthetic small molecule with the molecular formula C14H16N2O3 and a molecular weight of 260.29 g/mol [1]. Its structure combines a cyclopropanecarboxamide core, a 1,4-disubstituted phenyl linker, and a terminal 3-oxobutanamido (acetoacetamido) moiety. The compound is cataloged under CAS 1016530-73-6, MFCD09817230, and supplier identifiers including Enamine EN300-73465 and AKSci 8150CX [2] . It is commercially available from multiple vendors as a research chemical, typically at a minimum purity specification of 95% .

Why In-Class Cyclopropanecarboxamide Analogs Cannot Substitute for N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxamide in Scaffold-Dependent Applications


The compound's value proposition resides in its specific combination of a cyclopropanecarboxamide pharmacophore with a para-substituted 3-oxobutanamido-phenyl scaffold. This architectural assembly enables reactivity profiles that differ from closely related analogs. For instance, the meta-substituted regioisomer N-{3-[(3-oxobutanamido)methyl]phenyl}cyclopropanecarboxamide (MW 274.31) exhibits distinct steric and electronic properties due to altered substitution geometry and the presence of a methylene spacer . Similarly, simpler derivatives such as N-(4-aminophenyl)cyclopropanecarboxamide (MW 176.22) lack the 3-oxobutanamido functional group entirely, which eliminates the ketone-mediated derivatization potential and alters hydrogen-bonding capacity . Generic substitution with these analogs would therefore change the compound's reactivity as a synthetic intermediate, its conformation in binding contexts, and its physicochemical properties . The quantitative evidence that follows documents where differentiation has been established.

Quantitative Differentiation Evidence for N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxamide Versus Closest Analogs


Molecular Weight and Structural Scaffold Differentiation Relative to Core Analogs

The target compound (MW 260.29 g/mol) differs quantitatively from key analogs by structural features that affect synthetic utility and physicochemical properties. Relative to N-(4-aminophenyl)cyclopropanecarboxamide (MW 176.22 g/mol), the target compound incorporates an additional 3-oxobutanamido group, increasing molecular weight by 84.07 g/mol and altering hydrogen-bond donor/acceptor capacity [1] . Compared to the regioisomer N-{3-[(3-oxobutanamido)methyl]phenyl}cyclopropanecarboxamide (MW 274.32 g/mol), the target compound lacks the methylene spacer and features para-substitution rather than meta-substitution, resulting in different spatial orientation of the cyclopropanecarboxamide group relative to the 3-oxobutanamido terminus .

Medicinal Chemistry Chemical Synthesis Scaffold-Based Drug Design

Synthetic Route Specificity: One-Step Derivatization via Acetoacetic Acid Condensation

The synthesis of N-[4-(3-oxobutanamido)phenyl]cyclopropanecarboxamide proceeds via reaction of 4-aminophenylcyclopropanecarboxamide with acetoacetic acid . This one-step condensation distinguishes the target compound from analogs requiring multi-step sequences. In contrast, N-(4-aminophenyl)cyclopropanecarboxamide serves as the precursor for this reaction rather than a final product with equivalent functionality, lacking the 3-oxobutanamido group that provides a ketone handle for subsequent derivatization . Similarly, the meta-substituted regioisomer requires distinct synthetic access due to altered substitution geometry and the presence of a methylene spacer .

Organic Synthesis Combinatorial Chemistry Amide Bond Formation

Chemical Reactivity Differentiation: Oxidation Susceptibility for Downstream Functionalization

N-[4-(3-oxobutanamido)phenyl]cyclopropanecarboxamide undergoes oxidation reactions using common oxidizing agents such as potassium permanganate or hydrogen peroxide . This reactivity profile is enabled by the presence of the 3-oxobutanamido group and its associated ketone functionality, which offers versatility for further derivatization [1]. In contrast, simpler analogs such as N-(4-aminophenyl)cyclopropanecarboxamide undergo oxidation at the amino group to form nitro derivatives rather than at a ketone site, resulting in different reaction pathways and downstream products . The regioisomer N-{3-[(3-oxobutanamido)methyl]phenyl}cyclopropanecarboxamide, while containing similar functional groups, exhibits different reactivity due to altered spatial orientation and the presence of a methylene spacer .

Chemical Reactivity Oxidation Chemistry Derivatization

Commercial Availability and Purity Specification Benchmarking

N-[4-(3-oxobutanamido)phenyl]cyclopropanecarboxamide is commercially available from multiple vendors including Enamine (Product No. EN300-73465), AKSci (Catalog No. 8150CX), CheMenu (Catalog No. CM726492), and Biosynth, with a minimum purity specification of 95% [1] . In contrast, the simpler analog N-(4-aminophenyl)cyclopropanecarboxamide is available at 97% purity from vendors such as CymitQuimica and Fluorochem . The meta-substituted regioisomer N-{3-[(3-oxobutanamido)methyl]phenyl}cyclopropanecarboxamide is listed in chemical databases but lacks widespread commercial availability from major vendors, limiting its accessibility for routine research applications .

Chemical Procurement Quality Control Vendor Comparison

Patent-Derived Class Evidence: Cyclopropanecarboxamide Scaffolds with Improved Anti-Tumor Activity and Half-Life

Patent literature demonstrates that cyclopropanecarboxamido-substituted aromatic compounds, as a structural class, exhibit improved anti-tumor activity and longer in vivo half-life compared to known, structurally-related compounds lacking the cyclopropanecarboxamide moiety [1]. The cyclopropane ring is documented to enhance steric and electronic properties, improve metabolic stability, and fix conformation, which collectively contribute to favorable pharmacokinetic profiles including reduced plasma clearance [2]. These class-level findings establish a scientific rationale for prioritizing cyclopropanecarboxamide-containing scaffolds like N-[4-(3-oxobutanamido)phenyl]cyclopropanecarboxamide over non-cyclopropane analogs in drug discovery programs targeting kinases or other therapeutic areas requiring improved pharmacokinetic properties.

Anticancer Research Pharmacokinetics Kinase Inhibition

Evidence-Based Application Scenarios for N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxamide Procurement


Synthetic Intermediate for Combinatorial Chemistry and Library Synthesis

The compound's one-step synthetic accessibility via condensation of 4-aminophenylcyclopropanecarboxamide with acetoacetic acid, combined with the presence of a ketone functional group amenable to further derivatization, makes it suitable as a versatile intermediate for generating structurally diverse compound libraries . Procurement of this specific scaffold, rather than simpler analogs lacking the 3-oxobutanamido group (e.g., N-(4-aminophenyl)cyclopropanecarboxamide), enables downstream oxidation and functionalization at the ketone site using common reagents such as potassium permanganate or hydrogen peroxide .

Medicinal Chemistry Scaffold for Kinase Inhibitor Development Programs

Patent literature indicates that cyclopropanecarboxamido-substituted aromatic compounds, as a class, demonstrate improved anti-tumor activity and longer in vivo half-life relative to structurally-related compounds lacking the cyclopropanecarboxamide moiety [1]. Researchers favor this scaffold type for developing bioactive molecules in kinase inhibitor and antimicrobial agent research [2]. While compound-specific activity data for N-[4-(3-oxobutanamido)phenyl]cyclopropanecarboxamide are not publicly available, the class-level evidence supports its use as a privileged scaffold in medicinal chemistry programs targeting kinases or other therapeutic proteins where the cyclopropane ring contributes to favorable pharmacokinetic properties .

Structure-Activity Relationship (SAR) Studies with Regioisomeric Comparators

The compound's para-substituted phenyl core with a 3-oxobutanamido group provides a defined scaffold for SAR exploration. Comparative studies with the meta-substituted regioisomer N-{3-[(3-oxobutanamido)methyl]phenyl}cyclopropanecarboxamide (MW 274.32 g/mol), which contains a methylene spacer and altered substitution geometry, enable interrogation of the effects of regioisomerism and linker presence on biological activity and physicochemical properties . Procurement of both compounds from vendors offering 95%+ purity supports rigorous head-to-head comparison in binding assays, cellular studies, and in vivo models where substitution pattern is a critical variable .

Supply Chain Diversification and Quality-Controlled Research Procurement

The compound is available from multiple commercial suppliers including Enamine (EN300-73465), AKSci (8150CX), CheMenu (CM726492), and Biosynth (RQB53073), with a minimum purity specification of 95% [3] . This multi-vendor availability reduces single-source supply chain risk and enables competitive procurement. For research applications where higher purity is required, vendors offer additional purification and quality control options to meet stringent synthetic requirements [4]. The compound's stability under standard storage conditions (cool, dry place) facilitates long-term inventory management .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.